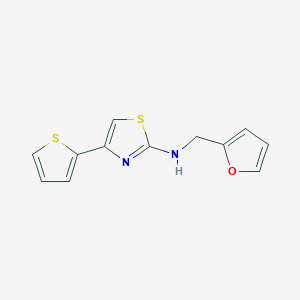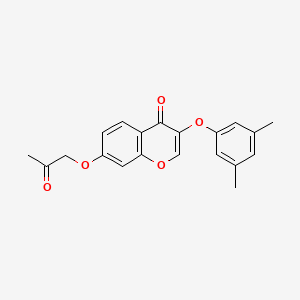
3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one, also known as DPC, is a small molecule inhibitor that has been extensively studied in the field of cancer research.
Mechanism of Action
3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one works by inhibiting the activity of a protein called AKT, which is involved in cell growth and survival. By inhibiting AKT, 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one prevents cancer cells from proliferating and induces apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one has also been shown to have anti-inflammatory and anti-oxidant properties. It has been shown to reduce the production of inflammatory cytokines and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one in lab experiments is its specificity for AKT inhibition. This allows researchers to study the effects of AKT inhibition without affecting other signaling pathways. However, 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one. One area of interest is the development of more potent and selective AKT inhibitors based on the structure of 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one. Another area of interest is the use of 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the anti-inflammatory and anti-oxidant properties of 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one and their potential therapeutic applications.
In conclusion, 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one is a small molecule inhibitor that has shown promise in cancer research. Its specificity for AKT inhibition and anti-inflammatory and anti-oxidant properties make it a promising candidate for further study. Future research on 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one may lead to the development of new cancer therapies and a better understanding of the role of AKT in cancer and inflammation.
Synthesis Methods
The synthesis of 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one involves the reaction between 3,5-dimethylphenol and ethyl 2-bromoacetate in the presence of a base. The resulting product is then subjected to a series of reactions to yield the final product, 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one.
Scientific Research Applications
3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-6-13(2)8-16(7-12)25-19-11-24-18-9-15(23-10-14(3)21)4-5-17(18)20(19)22/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYARKJVACPTPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenoxy)-7-(2-oxopropoxy)chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5691720.png)
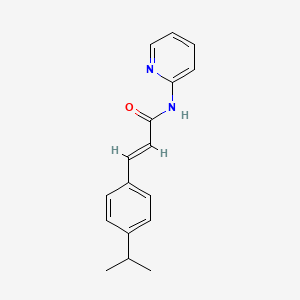
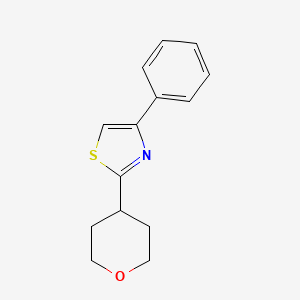


![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691750.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5691764.png)
![3-[(3R*,4S*)-4-(dimethylamino)-1-(3-pyridin-4-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B5691770.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5691777.png)
![2-(3-methoxypropyl)-8-[2-oxo-2-(1-piperazinyl)ethyl]-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B5691778.png)
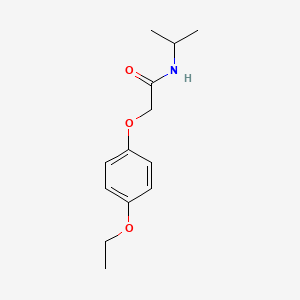

![5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5691798.png)
